2-(6,7-dimethyl-1-benzofuran-3-yl)-N-{4-[(4-methylpiperidin-1-yl)sulfonyl]phenyl}acetamide
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Overview
Description
2-(6,7-dimethyl-1-benzofuran-3-yl)-N-{4-[(4-methylpiperidin-1-yl)sulfonyl]phenyl}acetamide is a complex organic compound characterized by its unique structure, which includes a benzofuran ring, a piperidine moiety, and a sulfonyl phenyl group. This compound is of interest in various fields of scientific research due to its potential biological and chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(6,7-dimethyl-1-benzofuran-3-yl)-N-{4-[(4-methylpiperidin-1-yl)sulfonyl]phenyl}acetamide typically involves multiple steps, starting from readily available precursors. One common approach is the formation of the benzofuran ring through cyclization reactions, followed by the introduction of the acetamide group. The piperidine moiety is then attached via a sulfonylation reaction. Specific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yields and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The use of automated reactors and precise control of reaction parameters ensures consistent quality and efficiency. Industrial methods also focus on minimizing waste and optimizing the use of raw materials.
Chemical Reactions Analysis
Types of Reactions
2-(6,7-dimethyl-1-benzofuran-3-yl)-N-{4-[(4-methylpiperidin-1-yl)sulfonyl]phenyl}acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of specific atoms within the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions, including temperature, solvent, and pH, are carefully controlled to achieve the desired transformations.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce a wide range of functional groups.
Scientific Research Applications
2-(6,7-dimethyl-1-benzofuran-3-yl)-N-{4-[(4-methylpiperidin-1-yl)sulfonyl]phenyl}acetamide has several applications in scientific research:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: The compound is used in the development of new materials and as an intermediate in the synthesis of other valuable chemicals.
Mechanism of Action
The mechanism of action of 2-(6,7-dimethyl-1-benzofuran-3-yl)-N-{4-[(4-methylpiperidin-1-yl)sulfonyl]phenyl}acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The exact pathways and molecular interactions are subjects of ongoing research.
Comparison with Similar Compounds
Similar Compounds
2-(6,7-dimethyl-1-benzofuran-3-yl)acetic acid: A related compound with a similar benzofuran core but different functional groups.
4-(4-methylpiperidin-1-yl)sulfonylphenyl derivatives: Compounds with similar piperidine and sulfonyl phenyl moieties.
Uniqueness
2-(6,7-dimethyl-1-benzofuran-3-yl)-N-{4-[(4-methylpiperidin-1-yl)sulfonyl]phenyl}acetamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties
Properties
Molecular Formula |
C24H28N2O4S |
---|---|
Molecular Weight |
440.6 g/mol |
IUPAC Name |
2-(6,7-dimethyl-1-benzofuran-3-yl)-N-[4-(4-methylpiperidin-1-yl)sulfonylphenyl]acetamide |
InChI |
InChI=1S/C24H28N2O4S/c1-16-10-12-26(13-11-16)31(28,29)21-7-5-20(6-8-21)25-23(27)14-19-15-30-24-18(3)17(2)4-9-22(19)24/h4-9,15-16H,10-14H2,1-3H3,(H,25,27) |
InChI Key |
JMVATBDKPXGFMY-UHFFFAOYSA-N |
Canonical SMILES |
CC1CCN(CC1)S(=O)(=O)C2=CC=C(C=C2)NC(=O)CC3=COC4=C3C=CC(=C4C)C |
Origin of Product |
United States |
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